2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a thiazole core substituted with a 4-fluorophenylamino group at position 2 and an acetamide moiety linked to a 2,4,6-trimethylphenyl (mesityl) group. The structural combination of electron-withdrawing (fluoro) and bulky (trimethylphenyl) substituents confers unique physicochemical and pharmacological properties. Thiazole derivatives are renowned for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-12-8-13(2)19(14(3)9-12)24-18(25)10-17-11-26-20(23-17)22-16-6-4-15(21)5-7-16/h4-9,11H,10H2,1-3H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCYBUNPOUMIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
For instance, 2-aminothiazole derivatives have been found to inhibit the growth of various human cancerous cell lines.
Biological Activity
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20FN3O2S
- Molecular Weight : 337.43 g/mol
- IUPAC Name : this compound
The structure features a thiazole ring linked to a fluorophenyl group and an acetamide moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that thiazole derivatives often exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this thiazole derivative have shown inhibitory effects on various cancer cell lines. One study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells for a related compound, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .
Anti-inflammatory Properties
Thiazole derivatives are also noted for their anti-inflammatory potential:
- Targeting Enzymes : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in inflammation and cancer progression .
- In Silico Studies : Molecular docking studies suggest that these compounds can bind effectively to targets involved in inflammatory pathways .
Antimicrobial Activity
Thiazole compounds have demonstrated broad-spectrum antimicrobial activity:
- Mechanism : The thiazole ring's ability to interact with various biological targets enhances its antimicrobial efficacy .
- Research Findings : Some derivatives have shown effectiveness against both bacterial and fungal strains.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 1.30 μM against HepG2 cells | |
| Anti-inflammatory | Inhibition of HDACs | |
| Antimicrobial | Broad-spectrum efficacy |
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Antitumor Activity Study :
- Inflammation Pathway Analysis :
-
Antimicrobial Efficacy Assessment :
- Comparative studies indicated that certain thiazole derivatives exhibited potent antimicrobial properties against resistant strains of bacteria and fungi, reinforcing their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar compounds lie in substituents on the thiazole ring, acetamide group, and aromatic systems. These differences influence binding affinity, solubility, and metabolic stability.
Table 1: Structural and Functional Comparison
Pharmacological Profile Differences
- Electron-Withdrawing Groups: The 4-fluorophenylamino group in the target compound enhances metabolic stability and receptor binding compared to non-halogenated analogs (e.g., phenylamino derivatives) .
- Bulky Substituents : The mesityl group improves membrane permeability but may reduce solubility, contrasting with smaller groups like methoxy or cyclohexylmethyl .
- Sulfonamide vs. Acetamide : Sulfonamide-containing analogs (e.g., ) exhibit stronger biofilm inhibition, while acetamide derivatives show broader receptor modulation .
Molecular and Crystallographic Data
- Target Compound: Predicted molecular formula C₂₀H₁₉FN₃OS (MW: ~368.5 g/mol).
- Crystal Packing : Analogous compounds (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit twisted conformations between aromatic rings (79.7° dihedral angle), influencing intermolecular interactions and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
